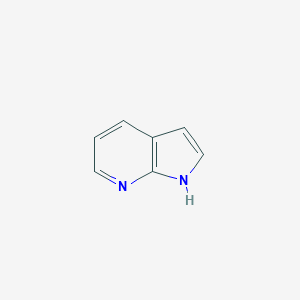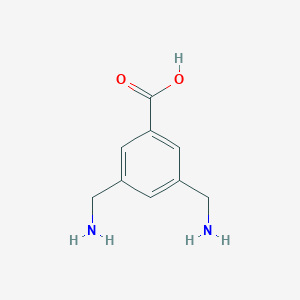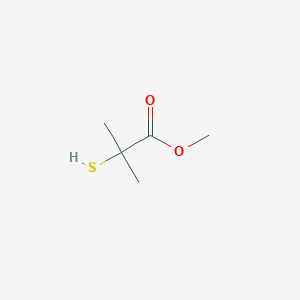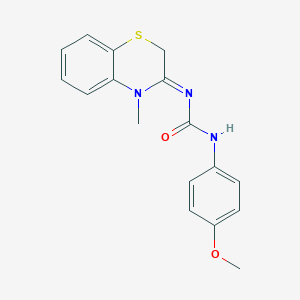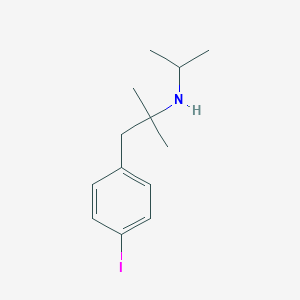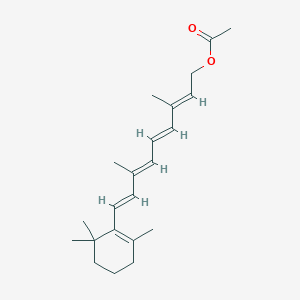![molecular formula C8H8O3 B017940 4-Methoxy-[7-13C]-benzoic Acid CAS No. 69838-89-7](/img/structure/B17940.png)
4-Methoxy-[7-13C]-benzoic Acid
Overview
Description
Pinostilbene is a monomethyl ether analog of the well-known nutraceutical resveratrol. It is a stilbenoid compound found in certain plants, such as Gnetum venosum and the bark of Pinus sibirica . Pinostilbene has garnered attention due to its health-promoting properties, which include antioxidant, anti-inflammatory, and anticancer effects .
Mechanism of Action
Target of Action
4-Methoxy-[7-13C]-benzoic Acid, also known as 4-Methoxyphenol, has been found to act as an inhibitor in radical polymerization monomers, such as acrylic monomers . It is also used as a stabilizer to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Mode of Action
The mode of action of this compound involves a series of steps. Firstly, oxygen reacts with the primary (carbon) radicals produced by the initiator and forms peroxy radicals. Secondly, the monomer adds to the peroxy radicals at a much slower rate to form a random copolymer. Lastly, the peroxy radicals easily terminate each other, produce a dead copolymer, and release an oxygen molecule .
Biochemical Pathways
It is known that the compound interacts with oxygen and primary radicals to form peroxy radicals, which then interact with monomers to form a random copolymer .
Pharmacokinetics
It is known that the compound is used as an intermediate in the manufacture of other stabilizers, dyes, pharmaceuticals, and plasticizers .
Result of Action
The result of the action of this compound is the formation of a random copolymer and the release of an oxygen molecule. This process inhibits the polymerization of monomers, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and primary radicals. These factors are necessary for the compound to form peroxy radicals and subsequently inhibit the polymerization of monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinostilbene can be synthesized through the O-methylation of resveratrol. This process involves the use of O-methyltransferases (OMTs) that catalyze the transfer of a methyl group to resveratrol. One of the most efficient OMTs for this purpose is derived from Vitis vinifera, which has been engineered to enhance its catalytic efficiency .
Industrial Production Methods: Industrial production of pinostilbene typically involves biotransformation processes using genetically modified microorganisms or plant cell cultures that express the necessary OMTs. These methods are preferred due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Pinostilbene undergoes various chemical reactions, including:
Oxidation: Pinostilbene can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert pinostilbene to its corresponding dihydro derivatives.
Substitution: Pinostilbene can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of pinostilbene.
Substitution: Various substituted pinostilbene derivatives depending on the substituent introduced.
Scientific Research Applications
Pinostilbene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Resveratrol
- Pterostilbene
- 3’-Hydroxypterostilbene
Pinostilbene’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481014 | |
| Record name | 4-Methoxy-[7-13C]-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-89-7 | |
| Record name | 4-Methoxy-[7-13C]-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69838-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
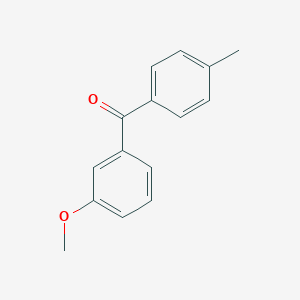
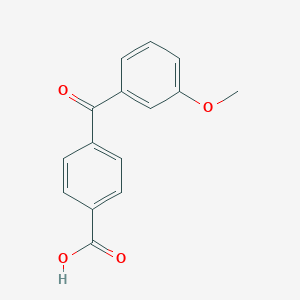
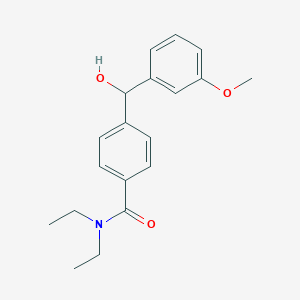
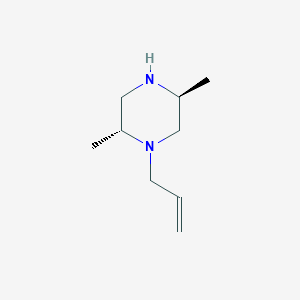
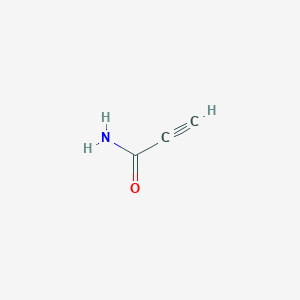
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
